2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine
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Overview
Description
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine is an organic compound with the molecular formula C12H19NO2S This compound is characterized by the presence of ethoxy, ethylthio, and methoxy groups attached to a phenyl ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine typically involves multiple steps. One common method starts with the preparation of the substituted phenyl ring, followed by the introduction of the ethanamine side chain. The reaction conditions often involve the use of reagents such as ethyl iodide, sodium ethoxide, and thiourea for the introduction of the ethoxy and ethylthio groups. The methoxy group can be introduced using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.
Scientific Research Applications
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Used in the development of new materials or as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(3-Ethoxy-5-methoxy-4-(methylsulfanyl)phenyl)ethanamine: Similar structure but with a methylsulfanyl group instead of an ethylthio group.
2-(3-Ethoxy-4-methoxyphenyl)ethanamine: Lacks the ethylthio group.
2-(3-Methoxy-5-(ethylthio)phenyl)ethanamine: Lacks the ethoxy group.
Uniqueness
2-(3-Ethoxy-5-(ethylthio)-4-methoxyphenyl)ethanamine is unique due to the combination of ethoxy, ethylthio, and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may provide distinct properties compared to similar compounds, making it valuable for specific applications in research and industry.
Properties
CAS No. |
90132-51-7 |
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Molecular Formula |
C13H21NO2S |
Molecular Weight |
255.38 g/mol |
IUPAC Name |
2-(3-ethoxy-5-ethylsulfanyl-4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C13H21NO2S/c1-4-16-11-8-10(6-7-14)9-12(17-5-2)13(11)15-3/h8-9H,4-7,14H2,1-3H3 |
InChI Key |
BTJFGKUKBHSKHI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CCN)SCC)OC |
Origin of Product |
United States |
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